Barbital sodium

Descripción

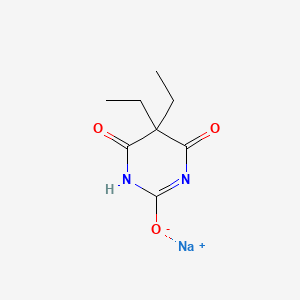

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;5,5-diethyl-4,6-dioxo-1H-pyrimidin-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3.Na/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHFKWPGWBFQLN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020128 | |

| Record name | Sodium barbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS] | |

| Record name | Barbital sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

144-02-5 | |

| Record name | Barbital sodium [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium barbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barbital sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Barbital Sodium: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Barbital sodium, a long-acting barbiturate with significant applications in laboratory settings. This document details its core characteristics, provides established experimental protocols for its identification and quantification, and outlines its primary mechanism of action. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Core Chemical and Physical Properties

This compound, the sodium salt of barbital, presents as a white, odorless, crystalline powder with a slightly bitter taste.[1] It is a derivative of barbituric acid and is classified as a long-acting barbiturate.[2] Its chemical and physical properties are summarized in the table below, providing a foundational understanding for its laboratory handling and application.

| Property | Value | Source(s) |

| Chemical Name | Sodium 5,5-diethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-olate | [3] |

| Synonyms | Sodium Barbital, Barbitone Sodium, Veronal Sodium | [2][4] |

| CAS Number | 144-02-5 | [3] |

| Molecular Formula | C₈H₁₁N₂NaO₃ | [5] |

| Molecular Weight | 206.17 g/mol | [5] |

| Appearance | White crystalline powder | [4] |

| Melting Point | Approximately 189-192 °C | [1] |

| Solubility | Freely soluble in water; slightly soluble in alcohol; practically insoluble in ether and chloroform. | [1] |

| pH of Aqueous Solution | Alkaline to litmus and phenolphthalein | [1] |

| pKa | 7.4 (for barbital) |

Mechanism of Action: GABA-A Receptor Modulation

This compound exerts its primary pharmacological effect on the central nervous system by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[4] GABA is the primary inhibitory neurotransmitter in the brain. This compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, and potentiates the effect of GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a subsequent decrease in neuronal excitability. This inhibitory action is the basis for its sedative and hypnotic properties.

Experimental Protocols for Laboratory Use

Accurate identification and quantification of this compound are crucial for research and quality control. The following are detailed methodologies for key experiments.

Qualitative Identification Tests

Several colorimetric tests can be used for the presumptive identification of barbiturates like this compound.

1. Dille-Koppanyi Test

This test produces a characteristic purple color in the presence of barbiturates.[6]

-

Reagents:

-

Procedure:

-

Place a small amount of the sample to be tested onto a spot plate or in a test tube.

-

Add two drops of Solution 1 to the sample.

-

Add one drop of Solution 2.

-

Observe for the development of a purple color, which indicates the potential presence of a barbiturate.[6]

-

2. Zwikker Test

Similar to the Dille-Koppanyi test, the Zwikker test also yields a purple color with barbiturates.[7]

-

Reagents:

-

Procedure:

-

Place a small amount of the sample in a test tube.

-

Add one drop of Reagent A.

-

Add one drop of Reagent B.

-

Observe for a color change. A purple color is indicative of a barbiturate.[6]

-

3. Pyridine and Copper (II) Sulfate Test

This test results in a red-purple precipitate.[1]

-

Reagents:

-

Diluted pyridine (1 in 10)

-

Copper (II) sulfate Test Solution (TS)

-

Chloroform

-

-

Procedure:

Thin-Layer Chromatography (TLC)

TLC is a valuable technique for the separation and identification of barbiturates.

-

Stationary Phase: Silica gel plates (e.g., Silica Gel G).[8]

-

Mobile Phase: A common mobile phase is a mixture of chloroform and acetone. Other systems like chloroform-benzene-ammonia or isopropanol-chloroform-ammonia can also be used.[8]

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as methanol.

-

Procedure:

-

Spot the sample solution onto the TLC plate.

-

Develop the plate in a chamber saturated with the mobile phase.

-

After development, dry the plate.

-

Visualize the spots under UV light (254 nm) if the plate contains a fluorescent indicator.[9]

-

Alternatively, use a spray reagent for visualization. A common spray reagent is mercuric chloride-diphenylcarbazone, which produces blue-violet spots on a pink background.[10]

-

-

Analysis: Calculate the Retention Factor (Rf) value and compare it with that of a known standard of this compound run on the same plate.

Quantitative Assay: Acid-Base Titration

The sodium salt of barbital can be assayed by liberating the free acid and then titrating it. A general procedure for a related barbiturate, amothis compound, can be adapted.[11]

-

Procedure:

-

Accurately weigh about 500 mg of this compound and dissolve it in approximately 15 mL of water in a separatory funnel.

-

Add 2 mL of hydrochloric acid to the solution to liberate the free barbital acid.

-

Extract the liberated barbital with several 25-mL portions of chloroform.[11]

-

Test for completeness of extraction by evaporating an additional 10-mL chloroform extract; no more than 0.5 mg of residue should remain.[11]

-

Combine the chloroform extracts and filter them through a suitable filter into a tared beaker.

-

Wash the separatory funnel and filter with small portions of chloroform, adding the washings to the beaker.

-

Evaporate the chloroform on a steam bath with the aid of a current of air.

-

Dry the residue at 105°C for 30 minutes, cool, and weigh.

-

The weight of the residue, multiplied by a factor of 1.097 (the ratio of the molecular weight of this compound to barbital), gives the weight of this compound in the original sample.[11]

-

Preparation of Barbital Buffer

Barbital buffers are widely used in electrophoresis for the separation of proteins.[12]

-

Materials:

-

This compound

-

Barbital (free acid)

-

Deionized water

-

-

Procedure for 0.05 M Barbital Buffer (pH 8.6):

-

Dissolve the contents of a commercially available vial containing a pre-weighed mixture of sodium barbital (0.05 mole) and barbital (0.01 mole) in 900 mL of deionized water.[12]

-

Once completely dissolved, adjust the final volume to 1000 mL with deionized water.[12]

-

The resulting buffer will have a pH of approximately 8.6 at 25°C.[12]

-

For applications such as electrophoresis with cellulose acetate membranes, the buffer may be prepared at a different final volume (e.g., 750 mL).[12]

-

-

Storage: Reconstituted barbital buffer solutions are stable for at least 4 weeks when stored at 2-8°C.[12]

Spectroscopic Data

Spectroscopic data is essential for the unequivocal identification of this compound. While the sodium salt can affect the spectra, data for the parent compound, barbital, is highly informative.

-

Infrared (IR) Spectroscopy: The IR spectrum of barbital shows characteristic absorptions for the C=O and N-H stretching vibrations of the barbiturate ring.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of barbital in DMSO-d₆ shows signals corresponding to the ethyl groups (a triplet and a quartet) and the N-H protons.[14]

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule, including the carbonyl carbons and the carbons of the ethyl groups.[15]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of barbital typically shows a molecular ion peak and characteristic fragmentation patterns.[16] For this compound, electrospray ionization (ESI) would be more appropriate, and adducts with sodium are often observed.[17]

Safety and Handling

This compound is a controlled substance and should be handled in accordance with all applicable regulations. It is harmful if swallowed and may cause irritation.[18] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. This compound, 144-02-5, High Purity, 32002, Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | CAS 144-02-5 | LGC Standards [lgcstandards.com]

- 4. CAS 144-02-5: Sodium barbital | CymitQuimica [cymitquimica.com]

- 5. contaminantdb.ca [contaminantdb.ca]

- 6. books.rsc.org [books.rsc.org]

- 7. Zwikker reagent - Wikipedia [en.wikipedia.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. ijsra.net [ijsra.net]

- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 11. Amothis compound [drugfuture.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Barbital [webbook.nist.gov]

- 14. BARBITAL(57-44-3) 1H NMR spectrum [chemicalbook.com]

- 15. BARBITAL(57-44-3) 13C NMR [m.chemicalbook.com]

- 16. Barbital [webbook.nist.gov]

- 17. Identification of phenobarbital and other barbiturates in forensic drug screening using positive electrospray ionization liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound | C8H11N2NaO3 | CID 23681217 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dawn of Modern Sedatives: A Technical Guide to the Historical Development and Synthesis of Barbital (Veronal)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical trajectory and seminal synthesis of Barbital, the first commercially successful barbiturate, marketed under the brand name Veronal. We will delve into the pioneering work of Emil Fischer and Joseph von Mering, providing a detailed look at the experimental protocols that brought this groundbreaking hypnotic agent to the forefront of medicine in the early 20th century. This document serves as a comprehensive resource, presenting quantitative data in a structured format and illustrating key processes through detailed diagrams.

Historical Development: From Barbituric Acid to a Pharmaceutical Revolution

The journey to Barbital began not with a quest for a sleep aid, but with the fundamental exploration of organic chemistry. In 1864, the German chemist Adolf von Baeyer synthesized the parent compound, barbituric acid, by condensing urea with diethyl malonate.[1] However, barbituric acid itself possessed no sedative properties.[2]

The crucial breakthrough came at the turn of the 20th century. The prevailing hypothesis at the time, championed by chemists like Fischer and von Mering, was that the presence of ethyl groups in a molecule could confer hypnotic effects. This led them to systematically investigate various acylureas. Their research culminated in 1902 with the successful synthesis of diethylbarbituric acid, which they found to be a potent hypnotic in animal studies.[3][4][5]

Their findings were published in 1903, and the new compound was patented.[1][6][7] The pharmaceutical company Bayer subsequently marketed diethylbarbituric acid in 1904 under the trade name Veronal. The name "Veronal" is said to have been proposed by von Mering because he considered Verona, Italy, to be a peaceful and tranquil place.[3] The soluble sodium salt was later introduced by Schering as "Medinal".

Veronal was hailed as a significant improvement over existing hypnotics like bromides and chloral hydrate, which were often associated with unpleasant taste and significant side effects. Barbital offered a relatively clean taste and a wider therapeutic window. However, the potential for tolerance, dependence, and lethal overdose would become increasingly apparent with its widespread use over the next few decades.[4][8] The introduction of Veronal marked the beginning of the barbiturate era in medicine, which dominated sedative and hypnotic therapy until the rise of benzodiazepines in the mid-20th century.[3]

Chemical Synthesis of Barbital (Veronal)

The original synthesis of Barbital, as developed by Fischer and von Mering, is a classic example of a condensation reaction in organic chemistry. It involves the reaction of diethylmalonic ester with urea in the presence of a strong base, typically sodium ethoxide. This process forms the heterocyclic ring structure characteristic of barbiturates.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of Barbital based on the foundational work of Fischer and von Mering and subsequent refinements.

Materials:

-

Diethyl malonate

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol. This exothermic reaction yields a solution of sodium ethoxide.

-

Reaction Mixture: To the cooled sodium ethoxide solution, add diethyl malonate. Subsequently, add a solution of dry urea dissolved in hot absolute ethanol.

-

Condensation: Heat the reaction mixture under reflux for several hours. During this time, the sodium salt of Barbital will precipitate out of the solution as a white solid.

-

Isolation of the Sodium Salt: After the reaction is complete, the precipitated sodium salt is collected by filtration and washed with ethanol.

-

Formation of Barbital: The isolated sodium salt is then dissolved in water. The free acid form of Barbital is precipitated by the careful addition of concentrated hydrochloric acid until the solution is acidic.

-

Purification: The crude Barbital is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water or aqueous ethanol to yield a white crystalline powder.

Quantitative Data

The following tables summarize key quantitative data for Barbital, including its physicochemical properties and historical dosage information.

Table 1: Physicochemical Properties of Barbital

| Property | Value |

| IUPAC Name | 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione |

| Molecular Formula | C₈H₁₂N₂O₃ |

| Molar Mass | 184.19 g/mol |

| Melting Point | 188-192 °C |

| Boiling Point | 250 °C at 22 mmHg |

| Solubility in Water | 7460 mg/L at 25 °C |

| pKa | 8.14 at 15 °C |

| LogP (Octanol-Water) | 0.65 |

Table 2: Historical Dosage and Toxicity of Barbital (Veronal)

| Parameter | Dosage |

| Therapeutic Dose | 0.6 - 1 gram (10 - 15 grains) |

| Lethal Dose | 3.5 - 4.4 grams (55 - 68 grains) |

Source:

Conclusion

The development and synthesis of Barbital as Veronal represent a pivotal moment in the history of medicinal chemistry and pharmacology. The systematic approach of Fischer and von Mering, grounded in the chemical theory of their time, led to the creation of a new class of therapeutic agents that would have a profound impact on medicine for decades. While the clinical use of Barbital has been largely superseded by safer alternatives, its story remains a cornerstone in the education of researchers, scientists, and drug development professionals, illustrating the principles of rational drug design and the evolution of therapeutic standards. The synthesis of Barbital also endures as a valuable example of condensation chemistry in the formation of heterocyclic compounds.

References

- 1. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. History of Verona - Wikipedia [en.wikipedia.org]

- 3. italychronicles.com [italychronicles.com]

- 4. scribd.com [scribd.com]

- 5. [On the history of barbiturates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. weberrarebooks.com [weberrarebooks.com]

- 8. One hundred years of barbiturates and their saint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Barbital | C8H12N2O3 | CID 2294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Barbital (CAS 57-44-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Technical Guide to the Physicochemical Properties of Barbital Sodium for Researchers

For Immediate Release

This whitepaper provides an in-depth analysis of the acid dissociation constant (pKa) and buffering range of barbital sodium. Designed for researchers, scientists, and professionals in drug development, this document compiles essential quantitative data, details experimental protocols for pKa determination, and illustrates the underlying chemical principles.

Core Physicochemical Properties of Barbital

Barbital, and its sodium salt, are barbiturate derivatives historically used as hypnotics and sedatives. In the laboratory, this compound is recognized for its utility as a buffering agent, particularly in biological and biochemical applications where pH stability is critical.[1][2] The equilibrium between barbital (the weak acid) and its conjugate base, the this compound salt, allows it to resist significant changes in pH.[3]

pKa and Buffering Range of Barbital

The effectiveness of a buffer is centered around its pKa, the pH at which the acidic and basic forms of the compound are present in equal concentrations. The buffering range is generally considered to be effective within ±1 pH unit of the pKa.[4][5]

There are slight variations in the reported pKa of barbital, which can be attributed to differences in experimental conditions such as temperature. The established pKa values and corresponding buffering ranges are summarized below.

| Parameter | Value | Temperature (°C) | Reference |

| pKa | 7.43 | 25 | [4] |

| 7.98 | Not Specified | [6] | |

| 8.14 | 15 | ||

| Buffering Range | ~pH 8.6 | Not Specified | [7] |

| pH 6.8 - 9.2 | Not Specified | [6] |

Experimental Determination of pKa

The acid dissociation constant of a compound like barbital can be determined through several established experimental methods. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Preparation of the Analyte Solution: A solution of barbital with a known concentration (e.g., 1 mM) is prepared.[8][9]

-

Calibration of the pH Meter: The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 4, 7, and 10) to ensure accurate measurements.[8]

-

Titration Setup: The barbital solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration Process: A standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), is incrementally added to the barbital solution.[8][9]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant. The data of pH versus the volume of titrant added is plotted.

-

Determination of pKa: The pKa is determined from the resulting titration curve. It corresponds to the pH at the half-equivalence point, where half of the barbital has been neutralized by the NaOH. This point is identified as the midpoint of the steepest part of the curve (the inflection point).

A variation of this method involves a two-phase potentiometric titration, which can be particularly useful for barbiturates, offering enhanced precision at lower concentrations.[10][11]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be employed to determine the pKa by measuring the difference in the absorbance of the acidic and basic forms of the compound at various pH values.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values is prepared.

-

Preparation of Barbital Solutions: A stock solution of barbital is prepared and then diluted to the same concentration in each of the buffer solutions.

-

Spectral Analysis: The UV-Vis absorbance spectrum of each barbital solution is recorded.[12]

-

Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of barbital have different extinction coefficients is plotted against the pH.

-

pKa Calculation: The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms. The Henderson-Hasselbalch equation is often used to analyze the data and determine a precise pKa value.[12][13]

Preparation of Barbital Buffer

Barbital buffers are commonly used in electrophoresis and other biochemical assays.[14] A typical protocol for preparing a barbital buffer is as follows:

Materials:

-

Sodium Barbital

-

Barbital

-

Deionized Water

-

Hydrochloric Acid (HCl) for pH adjustment

Procedure (for a pH 8.6 buffer):

-

Dissolve the appropriate amounts of sodium barbital and barbital in deionized water. For example, a solution may contain 0.05 M sodium barbital and 0.01 M barbital.[14]

-

Alternatively, a stock solution of 0.2 M sodium barbital can be prepared (41.2 g in 1 L of water).[15]

-

To 50 mL of the 0.2 M sodium barbital stock solution, add a specific volume of 0.2 M HCl to achieve the desired pH. For a pH of 8.6, approximately 6.0 mL of 0.2 M HCl would be added.[15]

-

The solution is then diluted to the final desired volume with deionized water.[15]

-

The pH of the final buffer solution should be verified with a calibrated pH meter and adjusted as necessary.

Logical Relationships in Buffering Systems

The relationship between pH, pKa, and the buffering capacity of this compound can be visualized as a signaling pathway, where the ratio of the conjugate acid to the conjugate base dictates the pH of the solution, as described by the Henderson-Hasselbalch equation.

Caption: Relationship between pH, pKa, and buffering range.

The experimental workflow for determining the pKa of barbital via potentiometric titration can also be represented graphically.

Caption: Workflow for pKa determination by potentiometric titration.

References

- 1. researchgate.net [researchgate.net]

- 2. byjus.com [byjus.com]

- 3. Khan Academy [khanacademy.org]

- 4. Khan Academy [khanacademy.org]

- 5. ulm.edu [ulm.edu]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Optimization of a novel two-phase potentiometric titration method of barbiturates with mercury (II). Part II: Experimental evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of a novel two-phase potentiometric titration method of barbiturates with mercury (II). Part I: Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 13. ijper.org [ijper.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. static.igem.org [static.igem.org]

Barbital Sodium: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of barbital sodium, a derivative of barbituric acid. It details its chemical properties, mechanism of action, pharmacokinetic profile, and key experimental methodologies. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Properties of this compound

This compound, the sodium salt of barbital, is a long-acting barbiturate. First synthesized in 1902, it was marketed as a hypnotic agent under the trade names Veronal and Medinal.[1] Its primary use has been as a sedative and hypnotic, though its clinical application has largely been superseded by newer agents with more favorable safety profiles.[2]

| Property | Value | Reference |

| CAS Number | 144-02-5 | [3][4] |

| Molecular Formula | C₈H₁₁N₂NaO₃ | [3][4] |

| Molecular Weight | 206.17 g/mol | [3][4] |

| Synonyms | Sodium 5,5-diethylbarbiturate, Veronal sodium, Medinal | [1][4] |

Mechanism of Action

The primary mechanism of action for this compound, like other barbiturates, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][5] GABA is the principal inhibitory neurotransmitter in the central nervous system.[5]

This compound binds to a site on the GABA-A receptor that is distinct from the GABA binding site.[2] This binding potentiates the effect of GABA by increasing the duration of the opening of the chloride ion channel, leading to an influx of chloride ions into the neuron.[5] This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in central nervous system depression.[2]

In addition to its effects on GABA-A receptors, at higher concentrations, barbiturates can also directly activate the receptor, mimicking the effect of GABA.[5] Furthermore, some research suggests that barbiturates may also exert effects through the inhibition of AMPA and kainate receptors, which are subtypes of excitatory glutamate receptors, and by inhibiting voltage-gated calcium channels.[5]

Secondary Mechanisms of Action

Beyond the GABAergic system, barbiturates have been shown to interact with other neurotransmitter systems, contributing to their overall pharmacological profile. These secondary mechanisms are particularly relevant at higher, anesthetic concentrations.

Pharmacokinetic Profile

The pharmacokinetic properties of barbiturates are largely determined by their lipid solubility. Barbital is characterized by its relatively slow onset and long duration of action.

| Parameter | Description | Reference |

| Absorption | Slowly absorbed from the gastrointestinal tract. | [2] |

| Distribution | High lipid solubility allows it to readily cross the blood-brain barrier. | [2] |

| Metabolism | Metabolized in the liver, primarily through oxidation. | [2] |

| Excretion | Primarily excreted by the kidneys. | [2] |

| Half-life | Long elimination half-life, contributing to a prolonged effect. | [2] |

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol provides a general framework for determining the binding affinity of this compound to the GABA-A receptor.

-

Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the cell membranes containing the GABA-A receptors.

-

Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled ligand that binds to the barbiturate site (e.g., [³⁵S]TBPS) and varying concentrations of this compound.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

Electrophysiological Recording of GABA-A Receptor Function

Whole-cell patch-clamp recording can be used to measure the functional effects of this compound on GABA-A receptor-mediated currents.

-

Cell Preparation: Use cultured neurons or brain slices that express GABA-A receptors.

-

Recording: Establish a whole-cell patch-clamp recording from a neuron.

-

Drug Application: Apply a submaximal concentration of GABA to elicit a baseline current. Then, co-apply GABA with varying concentrations of this compound.

-

Measurement: Measure the amplitude and duration of the GABA-A receptor-mediated current in the absence and presence of this compound.

-

Data Analysis: Determine the concentration-response curve for this compound's potentiation of the GABA-induced current to calculate the EC₅₀ value.

References

Barbital Sodium: A Technical Guide on its Function as a Central Nervous System Depressant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbital sodium, one of the earliest synthesized barbiturates, serves as a prototypical central nervous system (CNS) depressant. Its mechanism of action, primarily centered on the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, has laid the groundwork for the development of a wide array of sedative-hypnotic and anesthetic agents. This technical guide provides an in-depth exploration of the molecular pharmacology of this compound, including its interaction with GABAergic and glutamatergic systems. Detailed experimental protocols for in vitro and in vivo characterization, alongside available quantitative data, are presented to facilitate further research and development in the field of CNS depressants.

Introduction

This compound, the sodium salt of barbital, was first introduced into clinical practice in the early 20th century and quickly became a widely used sedative and hypnotic agent.[1] While its clinical use has largely been superseded by compounds with more favorable safety profiles, such as benzodiazepines, this compound remains a critical tool in pharmacological research for understanding the fundamental mechanisms of CNS depression.[2] Its enduring relevance lies in its well-characterized effects on neuronal excitability, making it a valuable reference compound for the screening and development of novel therapeutics targeting CNS disorders. This guide aims to provide a comprehensive technical overview of this compound for researchers and drug development professionals.

Mechanism of Action

The primary mechanism through which this compound exerts its CNS depressant effects is the positive allosteric modulation of the GABA-A receptor.[2][3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[4]

Potentiation of GABAergic Neurotransmission

This compound binds to a distinct allosteric site on the GABA-A receptor complex, different from the GABA and benzodiazepine binding sites.[2] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, thereby enhancing the influx of chloride ions in response to GABA.[2] This prolonged inhibitory postsynaptic potential is the cornerstone of the sedative and hypnotic properties of barbiturates.

Direct Agonism at High Concentrations

At higher concentrations, this compound can directly activate the GABA-A receptor in the absence of GABA.[2] This direct agonism contributes significantly to the dose-dependent CNS depression, which can range from mild sedation to general anesthesia and, in cases of overdose, coma and respiratory depression.[5][6]

Inhibition of Excitatory Neurotransmission

In addition to its effects on the GABAergic system, this compound also contributes to CNS depression by inhibiting excitatory neurotransmission. It has been shown to antagonize the AMPA and kainate subtypes of glutamate receptors, the primary excitatory neurotransmitter receptors in the CNS.[2][5] This dual action of enhancing inhibition and suppressing excitation underlies the profound CNS depressant effects of barbiturates.

Signaling Pathway of this compound's Action

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Barbiturate - Wikipedia [en.wikipedia.org]

- 3. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chapter 10: CNS Depressants – Drugs and Behavior [opentext.wsu.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Early Applications of Barbital in Psychiatric and Neurological Research: A Technical Review

Abstract: This technical guide provides an in-depth analysis of the early uses of barbital, the first commercially available barbiturate, in psychiatric and neurological research following its clinical introduction in 1903.[1] Marketed as Veronal, barbital marked a significant advancement from previous sedatives like bromides and chloral hydrate, offering potent hypnotic, sedative, and anticonvulsant properties.[2] This document details the compound's mechanism of action, early experimental protocols, and quantitative dosage data. It explores its application in treating conditions ranging from insomnia and mania to its foundational role in the development of "sleep cures" for schizophrenia and its utility in facilitating psychotherapy.[2][3] Furthermore, this guide presents this information through structured data tables and detailed diagrams of its signaling pathway and experimental workflows, designed for researchers, scientists, and drug development professionals.

Introduction and Historical Context

Prior to the 20th century, the pharmacological agents available for managing psychiatric and neurological disorders were limited and often inefficient, primarily consisting of substances like alcohol, opium alkaloids, bromides, and chloral hydrate.[2][4][5] The landscape of neuropharmacology was transformed with the synthesis of barbital (initially named Veronal) in 1902 by German chemists Emil Fischer and Joseph von Mering, who published their findings in 1903.[6]

Barbital, or diethylbarbituric acid, was introduced to the market in 1904 by Bayer and E. Merck, becoming the first commercially available barbiturate.[2] It was developed based on the observation that ethyl groups appeared to be crucial for hypnotic action.[6] Barbital quickly demonstrated significant hypnotic, sedative, and anticonvulsant effects, proving effective in calming manic patients, inducing sleep in those with insomnia or melancholia, and managing severe neuroses and psychoses.[2] Its introduction heralded a new era in the pharmacological treatment of neuropsychiatric conditions and laid the groundwork for the development of over 2,500 subsequent barbiturate compounds, including the highly influential phenobarbital.[2][7]

Mechanism of Action: GABAergic Inhibition

Barbital exerts its central nervous system (CNS) depressant effects primarily by modulating the activity of gamma-aminobutyric acid (GABA), the brain's main inhibitory neurotransmitter.[8] Unlike benzodiazepines which increase the frequency of the chloride channel opening, barbiturates like barbital increase the duration of the opening, leading to a more profound inhibitory effect.[8][9]

The key steps in its mechanism are:

-

Binding to GABA-A Receptor: Barbital binds to a specific allosteric site on the GABA-A receptor, which is distinct from the binding site for GABA itself.[8]

-

Potentiation of GABA: This binding enhances the receptor's affinity for GABA, potentiating its natural inhibitory effect.[8][9]

-

Prolonged Chloride Ion Influx: The potentiation leads to a prolonged opening of the receptor's integrated chloride ion (Cl-) channel.[10]

-

Neuronal Hyperpolarization: The increased influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane.[8][10] This makes the neuron less likely to fire an action potential in response to excitatory stimuli.

-

CNS Depression: The overall effect is a reduction in neuronal excitability throughout the CNS, manifesting as sedation, hypnosis, and anxiolysis.[10]

Additionally, at higher concentrations, barbiturates can directly block excitatory AMPA and kainate receptors, further contributing to their powerful CNS depressant effects.[9]

Early Experimental Protocols and Methodologies

Detailed experimental protocols from the early 20th century lack the standardization of modern research. However, historical accounts provide insight into the methodologies used for synthesis and initial human trials.

Chemical Synthesis of Barbital (Veronal)

The original synthesis of barbital, as developed by Fischer and von Mering, involved a condensation reaction.[6] This foundational protocol was crucial for producing the compound for all subsequent research and clinical use.

Methodology:

-

Reactants: The primary reactants were diethylmalonic ester and urea.[6]

-

Catalyst: The reaction was conducted in the presence of a strong base, sodium ethoxide, which acts as a catalyst.[6]

-

Reaction: The reactants were condensed to form the heterocyclic structure of diethylbarbituric acid (barbital).[6]

-

Product: The result was an odorless, white crystalline powder with a slightly bitter taste, which was then marketed as Veronal.[6]

Early Human Trial for Hypnotic Efficacy

One of the first documented trials of barbital was a self-experiment conducted in 1904 by Hermann von Husen, a young psychiatrist suffering from sleep disorders.[2] This early example of human pharmacology research, though lacking a control group, provided initial dosage and effect data.

Methodology:

-

Subject: A single subject (Hermann von Husen).

-

Objective: To assess the hypnotic (sleep-inducing) efficacy of Veronal (barbital).

-

Protocol:

-

Outcome: The trial was successful, with the subject reporting effective sleep induction, which helped validate the drug's hypnotic properties.[2]

Quantitative Data and Dosage

Early research focused on establishing effective therapeutic doses and identifying toxic levels. The data, often presented in grains (1 grain ≈ 64.8 mg), formed the basis of psychiatric and neurological application.

Table 1: Early Barbital (Veronal) Dosage and Administration

| Parameter | Dose (grams) | Dose (grains) | Notes |

|---|---|---|---|

| Therapeutic Dose | 0.6 - 1.0 g | 10 - 15 grains | Dispensed for insomnia induced by nervous excitability.[6] |

| Lethal Dose (estimated) | 3.5 - 4.4 g | 55 - 68 grains | Considered the fatal dose in early assessments.[6] |

| Von Husen's First Night | 0.5 g | ~7.7 grains | Initial self-administered dose in an early human trial.[2] |

| Von Husen's Second Night | 1.0 g | ~15.4 grains | Follow-up dose in the same trial.[2] |

Applications in Psychiatry and Neurology

Barbital was rapidly adopted and became a first-line treatment for various neuropsychiatric disorders during the first half of the 20th century.[2]

Psychiatric Applications

-

Sedative and Hypnotic: Its most common use was as a powerful sleeping aid for insomniacs and as a sedative to calm patients experiencing mania.[6][2]

-

"Sleep Cures" (Dauerschlaf): Barbital was a key component in the "sleep cure" therapy developed by the Swiss psychiatrist Jakob Klaesi for patients with schizophrenia.[2][3] This involved keeping patients sedated for extended periods (days to weeks) with the aim of reducing agitation and allowing psychological healing.

-

Narcoanalysis: The administration of barbiturates, especially intravenously, was found to lower inhibitions, facilitating psychotherapeutic treatment for patients with severe neuroses and emotional repression.[2]

Neurological Applications

While its successor, phenobarbital, would become the cornerstone of epilepsy treatment, barbital itself was recognized for its anticonvulsant properties.[2] The discovery that modifying the barbiturate structure could enhance these properties was a critical step in developing the first truly effective pharmacological tools for managing epileptic seizures.[2][3]

Table 2: Timeline of Early Barbiturate Introduction and Key Applications

| Year of Introduction | Compound | Common Brand Name(s) | Key Application(s) |

|---|---|---|---|

| 1904 | Barbital | Veronal, Medinal | Hypnotic, Sedative, "Sleep Cures".[6][2] |

| 1912 | Phenobarbital | Luminal | Anticonvulsant (Epilepsy), Sedative.[1][2] |

| 1923 | Amobarbital | Amytal | Hypnotic, Sedative, Narcoanalysis ("Amytal Interview").[7][11] |

Decline and Legacy

Despite their efficacy, the widespread use of barbital and its derivatives revealed significant drawbacks, including a high potential for dependence and a narrow therapeutic index, leading to a risk of fatal overdose.[2][3] The first cases of dependence were reported as early as 1912.[5] These safety concerns, coupled with the introduction of safer psychoactive drugs like benzodiazepines in the 1950s, led to a sharp decline in the use of barbital.[3][8]

However, the legacy of barbital is profound. It revolutionized the treatment of psychiatric and neurological disorders, providing the first reliable pharmacological means to manage severe symptoms.[2][5] The research into its mechanism of action provided foundational insights into GABAergic neurotransmission, paving the way for the development of modern anxiolytics, sedatives, and anticonvulsants.[8]

References

- 1. britannica.com [britannica.com]

- 2. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The history of barbiturates a century after their clinical introduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. imrpress.com [imrpress.com]

- 5. news-medical.net [news-medical.net]

- 6. Barbital - Wikipedia [en.wikipedia.org]

- 7. One hundred years of barbiturates and their saint - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Barbital? [synapse.patsnap.com]

- 9. Barbiturate - Wikipedia [en.wikipedia.org]

- 10. news-medical.net [news-medical.net]

- 11. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications [mdpi.com]

An In-depth Technical Guide to the Solubility of Barbital Sodium

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Barbital sodium (CAS 144-02-5), the sodium salt of 5,5-diethylbarbituric acid, is a long-acting barbiturate historically used as a sedative and hypnotic.[1][2] In contemporary scientific research, its primary application has shifted, and it is now widely utilized as a biological buffer, particularly in biochemical and physiological experiments where maintaining a stable pH is critical.[2][3][4][5] The efficacy of this compound in both pharmaceutical formulations and laboratory settings is fundamentally linked to its solubility characteristics.

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. It includes quantitative data, detailed experimental methodologies for solubility determination, and a visual representation of a standard experimental workflow. This document is intended to serve as a critical resource for researchers and professionals in drug development and life sciences.

Solubility Profile of this compound

The solubility of a compound is a crucial physicochemical property that influences its absorption, distribution, and formulation development. This compound, as an ionic salt, exhibits significantly different solubility behavior compared to its parent compound, barbital.

Aqueous Solubility

This compound demonstrates excellent solubility in water.[3] This is a key characteristic that distinguishes it from barbital, which has limited water solubility (approximately 1 gram in 130 mL).[2] The high aqueous solubility of the sodium salt is attributed to its ionic nature, which facilitates strong ion-dipole interactions with polar water molecules.[3]

Aqueous solutions of this compound are alkaline.[2][3] The pH of a 0.1 molar aqueous solution is reported to be 9.4, while a 1% solution typically has a pH in the range of 9.0 to 10.5.[2][3][4]

Solubility in Organic Solvents

The solubility of this compound in organic solvents is varied and largely dependent on the polarity of the solvent.[3] It is generally soluble in polar aprotic solvents but shows limited solubility in less polar and nonpolar solvents.[3][6] For instance, its solubility in alcohols is notably restricted; one gram of this compound dissolves in approximately 400 mL of ethanol.[2][3]

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for this compound in various solvents. It is important to note that solubility values can vary between sources, which may be due to differences in experimental conditions such as temperature and purity of the materials.

| Solvent | Solubility | Temperature | Reference(s) |

| Water | 103.1 g/L | 20 °C | [3][4] |

| 181.6 g/L | 20 °C | [7] | |

| ~200 g/L (1 g in 5 mL) | Not Specified | [2] | |

| ~400 g/L (1 g in 2.5 mL) | Boiling | [2] | |

| 50 mg/mL | Not Specified | [3][5][7] | |

| 100 mg/mL (0.1 g/mL) | Not Specified | [8] | |

| Ethanol | ~2.5 g/L (1 g in 400 mL) | Not Specified | [2][3] |

| Chloroform | Soluble | Not Specified | [3][6] |

| Dichloromethane | Soluble | Not Specified | [3][6] |

| Ethyl Acetate | Soluble | Not Specified | [3][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | [3][6] |

| Acetone | Soluble | Not Specified | [3][6] |

| Acetonitrile | 1 mg/mL (Commercially available solution) | Not Specified | [9][10] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for pre-formulation studies and drug development.[11][12] The most common methods for determining the equilibrium (thermodynamic) solubility of a compound are detailed below.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is the gold standard for determining equilibrium solubility.[13][14] It measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, airtight container (e.g., a glass flask or vial). The presence of excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: The container is agitated (e.g., using a shaker bath or magnetic stirrer) at a constant, controlled temperature for an extended period (typically 24 to 72 hours). This allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: Once equilibrium is reached, agitation is stopped, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) to ensure no solid particles remain in the liquid phase.

-

Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.

-

UV-Vis Spectrophotometry: A simpler, high-throughput method suitable if the solute has a distinct chromophore and there are no interfering substances.

-

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of g/L or mg/mL.

Kinetic Solubility Testing

Kinetic solubility testing is a high-throughput method often used in the early stages of drug discovery for rapid screening of compounds.[15] It measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (usually DMSO) into an aqueous buffer.[15] While faster, this method provides an estimate and not the true thermodynamic equilibrium solubility.

Methodology:

-

A concentrated stock solution of this compound is prepared in an organic solvent like DMSO.

-

Small aliquots of this stock solution are added to an aqueous buffer.

-

The solution is analyzed for precipitation over a range of concentrations using techniques like turbidimetry (light scattering).[15]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the thermodynamic solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Conclusion

This compound is a highly water-soluble compound, a property that facilitates its use as a biological buffer and in aqueous pharmaceutical preparations. Its solubility in organic solvents is more limited and varies based on solvent polarity, with good solubility observed in polar aprotic solvents like DMSO and poor solubility in alcohols like ethanol. The standard method for determining its true equilibrium solubility is the shake-flask method, which provides essential data for formulation, quality control, and research applications. This guide provides the foundational technical information required by scientists and researchers working with this compound.

References

- 1. This compound | C8H11N2NaO3 | CID 23681217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Barbital [drugfuture.com]

- 3. Buy this compound | 144-02-5 [smolecule.com]

- 4. This compound, 144-02-5, High Purity, 32002, Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. Sodium barbital | CAS:144-02-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. chembk.com [chembk.com]

- 8. ≥99.0% (NT), puriss. p.a. | Sigma-Aldrich [sigmaaldrich.com]

- 9. CAS 144-02-5: Sodium barbital | CymitQuimica [cymitquimica.com]

- 10. Sodium Barbital (1 mg/ml in Acetonitrile) | CymitQuimica [cymitquimica.com]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Barbital Sodium: A Technical Guide to its Role as a Non-Genotoxic Renal Carcinogen Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbital sodium, a long-acting barbiturate, serves as a critical experimental model for studying non-genotoxic renal carcinogenesis. Unlike genotoxic carcinogens that directly damage DNA, this compound induces kidney tumors through a mechanism believed to involve chronic tissue injury and sustained cell proliferation. This technical guide provides an in-depth overview of the key findings, experimental protocols, and molecular pathways associated with this compound-induced renal tumors, primarily in rat models.

Core Mechanism of Action: A Two-Stage Process

The carcinogenic effect of this compound in the kidney is not attributed to direct mutagenic activity but rather to its properties as a tumor promoter. The prevailing hypothesis involves a sequence of events initiated by chronic nephrotoxicity.

Long-term administration of this compound leads to degenerative and regenerative lesions in the renal tubules.[1][2] This sustained cycle of injury and repair results in chronic regenerative cell proliferation, a key factor in the development of tumors.[1] this compound is thought to promote the growth of spontaneously initiated preneoplastic lesions, such as dysplastic or atypical tubules, causing them to progress to adenomas and eventually carcinomas.[3]

dot

References

- 1. Promotion by sodium barbital induces early development but does not increase the multiplicity of hereditary renal tumors in Eker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a tumor promoter for kidney tubules, urinary bladder, and liver of the F344 rat, induces persistent increases in levels of DNA synthesis in renal tubules but not in urinary bladder epithelium or hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amelioration of sodium barbital-induced nephropathy and regenerative tubular hyperplasia after a single injection of streptozotocin does not abolish the renal tumor promoting effect of this compound in male F344/NC4 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Barbital Sodium Buffer in Serum Protein Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serum protein electrophoresis is a critical analytical technique used in clinical diagnostics and biomedical research to separate proteins in a serum sample into distinct fractions. The quality of this separation is highly dependent on the composition and pH of the electrophoresis buffer. Barbital sodium buffer, also known as Veronal buffer, has historically been the standard and most commonly used buffer for this application.[1][2][3] Its buffering capacity at an alkaline pH of 8.6 is optimal for imparting a net negative charge to most serum proteins, enabling their migration and separation based on their charge-to-mass ratio in an electric field.[3] This document provides detailed application notes and standardized protocols for the preparation and use of this compound buffer in serum protein electrophoresis on both agarose gels and cellulose acetate membranes.

Data Presentation: Buffer Compositions

The following tables summarize the quantitative data for preparing this compound buffer for different applications and volumes.

Table 1: this compound Buffer Composition (pH 8.6)

| Component | Molar Concentration (mol/L) | Weight per 1000 mL (g) |

| Sodium Barbital | 0.05 - 0.075 | 10.31 - 15.46 |

| Barbital | 0.01 | 1.84 |

| Hydrochloric Acid (HCl) | As needed for pH adjustment | - |

| Deionized Water | To final volume | - |

Note: The exact concentrations can vary slightly between protocols. The key is to achieve a final pH of 8.6.

Table 2: Example Reagent Quantities for 1 L of Barbital Buffer (pH 8.6)

| Reagent | Quantity |

| Sodium Barbiturate | 12.76 g |

| Barbital | 1.66 g |

| Distilled Water | 1000 mL |

This specific formulation is cited in a protocol for serum protein electrophoresis.[4]

Table 3: Buffer Preparation for Different Electrophoresis Media

| Electrophoresis Medium | Buffer Preparation | Final Volume |

| Agarose Gels | Dissolve contents of 1 vial of Barbital Buffer in 900 ml of deionized water. | 1000 mL |

| Cellulose Acetate Membranes | Dissolve the contents of 1 vial of Barbital Buffer in 600 ml of deionized water. | 750 mL |

This data is based on a commercial product's preparation instructions.

Experimental Protocols

Protocol 1: Preparation of this compound Buffer (pH 8.6) from Powdered Reagents

This protocol describes the preparation of this compound buffer from its individual chemical components.

Materials:

-

Sodium Barbital (Sodium 5,5-diethylbarbiturate)

-

Barbital (5,5-diethylbarbituric acid)

-

Deionized or distilled water

-

Hydrochloric acid (HCl), 0.2 M (for pH adjustment)

-

Sodium hydroxide (NaOH), 0.2 M (for pH adjustment)

-

Magnetic stirrer and stir bar

-

pH meter

-

Graduated cylinders

-

Volumetric flask (1000 mL)

-

Beakers

Procedure:

-

Weighing Reagents: Accurately weigh 12.76 g of sodium barbiturate and 1.66 g of barbital.[4]

-

Dissolving in Water: Transfer the weighed powders to a 1000 mL beaker containing approximately 800 mL of deionized water.

-

Mixing: Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until all the powder is completely dissolved. This may take some time.

-

pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Once the reagents are fully dissolved, measure the pH of the solution. The pH should be approximately 8.6. If necessary, adjust the pH to 8.6 using 0.2 M HCl (to lower the pH) or 0.2 M NaOH (to raise the pH). Add the acid or base dropwise while continuously monitoring the pH.

-

Final Volume Adjustment: Carefully transfer the pH-adjusted buffer solution to a 1000 mL volumetric flask. Add deionized water to bring the final volume to the 1000 mL mark.

-

Final Mixing and Storage: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed. The prepared Barbital Buffer solution is stable for at least 4 weeks when stored refrigerated at 2–8 °C. Discard the solution if any microbial growth is observed.

Protocol 2: Reconstitution from a Pre-mixed Formulation

This protocol is for preparing the buffer from a commercially available pre-mixed vial.

Materials:

-

Vial of pre-mixed Barbital Buffer powder

-

Deionized water

-

Graduated cylinders or volumetric flasks (750 mL and 1000 mL)

-

Magnetic stirrer and stir bar (optional, but recommended)

Procedure for Agarose Gels:

-

Dissolve the contents of one vial of Barbital Buffer in 900 mL of deionized water in a suitable container.

-

Stir until the powder is completely dissolved.

-

Adjust the final volume to 1000 mL with deionized water. The final pH should be approximately 8.6 at 25 °C.

Procedure for Cellulose Acetate Membranes:

-

Dissolve the contents of one vial of Barbital Buffer in 600 mL of deionized water in a suitable container.

-

Stir until the powder is completely dissolved.

-

Adjust the final volume to 750 mL with deionized water. The final pH should be approximately 8.6 at 25 °C.

Mandatory Visualizations

Experimental Workflow for this compound Buffer Preparation

Caption: Workflow for preparing this compound buffer from powdered reagents.

Logical Relationship for Buffer Application in Electrophoresis

References

Application Notes and Protocols: The Use of Barbital Sodium in Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Buffer Systems in Electrophoresis

Electrophoresis is a fundamental technique used in life sciences to separate macromolecules like proteins and nucleic acids based on their size, charge, and conformation. The buffer system is a critical component of this process, as it maintains a stable pH and provides ions to conduct the electric current.

While Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the contemporary standards for nucleic acid separation in agarose gels, Barbital-based buffers have a significant, albeit more historical, role.[1] Historically, barbital buffers were used for various electrophoretic applications, including the separation of proteins and nucleic acids.[2] Today, their primary application is in the high-resolution separation of serum proteins, lipoproteins, and isoenzymes on agarose gels or cellulose acetate membranes, a procedure for which they are well-suited.[3][4][5][6]

Due to the controlled substance status of barbital and its derivatives, and the development of more efficient and safer alternatives for nucleic acid analysis, the use of barbital buffers in routine DNA/RNA electrophoresis is now uncommon.[7][8] This document provides the protocol for using barbital sodium in its principal application—protein electrophoresis in agarose—and also presents the standard, recommended protocols for nucleic acid electrophoresis using TAE and TBE buffers for comparison and modern application.

Important Safety Note: Barbital and its salts are regulated barbiturates.[7] All handling must be in strict accordance with institutional, local, and national regulations for controlled substances. Please consult the Material Safety Data Sheet (MSDS) for detailed hazard and safe handling information.[3]

Data Presentation: Comparison of Electrophoresis Buffers

The following tables summarize the compositions and recommended running conditions for Barbital, TAE, and TBE buffers for easy comparison.

Table 1: Stock and Working Buffer Compositions

| Buffer System | Component | 50X Stock Concentration | 1X Working Concentration | Typical pH |

| Barbital Buffer | Sodium Barbital | N/A (Typically made as 1X) | 50-60 mM | 8.6 |

| Barbital | N/A (Typically made as 1X) | 10 mM | ||

| TAE Buffer | Tris base | 2 M (242 g/L) | 40 mM | ~8.3 |

| Acetic Acid (glacial) | 0.95 M (57.1 mL/L) | 19 mM | ||

| EDTA (Na₂ salt) | 50 mM (18.61 g/L) | 1 mM | ||

| TBE Buffer | Tris base | 0.9 M (108 g/L) | 90 mM | ~8.3 |

| Boric Acid | 0.9 M (55 g/L) | 90 mM | ||

| EDTA (Na₂ salt) | 20 mM (7.44 g/L) | 2 mM |

Table 2: Application and Running Conditions

| Buffer System | Primary Application | Recommended Voltage | Key Advantages | Key Disadvantages |

| Barbital Buffer | Serum Protein Electrophoresis[4] | 90-100 V | Excellent resolution of serum proteins.[3] | Controlled substance; high UV absorbance; not ideal for nucleic acid recovery.[4][7] |

| TAE Buffer | Nucleic Acid Electrophoresis (>2 kb) | 5-10 V/cm | Better for recovery of DNA for enzymatic reactions. | Lower buffering capacity; can overheat on long runs. |

| TBE Buffer | Nucleic Acid Electrophoresis (<2 kb) | 5-10 V/cm | High buffering capacity; ideal for long runs and high voltage. | Borate can inhibit some downstream enzymatic reactions. |

Experimental Protocols

Protocol 1: Barbital-Buffered Agarose Gel Electrophoresis for Serum Protein Separation

This protocol is adapted for the primary application of barbital buffers in electrophoresis.

Materials:

-

Sodium Barbital

-

Barbital

-

Agarose (electrophoresis grade)

-

Deionized Water

-

Protein sample (e.g., serum)

-

Protein loading dye

-

Protein stain (e.g., Coomassie Brilliant Blue)

-

Horizontal electrophoresis system

-

Power supply

Procedure:

-

Prepare 1X Barbital Running Buffer (pH 8.6):

-

Cast the Agarose Gel (e.g., 1%):

-

Add 1 g of agarose to 100 mL of 1X Barbital Running Buffer in a flask.

-

Heat in a microwave until the agarose is completely dissolved.[9] Swirl gently to ensure a homogenous solution.

-

Allow the solution to cool to approximately 50-60°C.

-

Pour the molten agarose into a gel casting tray with the comb in place. Avoid bubbles.[9]

-

Allow the gel to solidify completely at room temperature (20-30 minutes).[9]

-

-

Set up the Electrophoresis Unit:

-

Once solidified, carefully remove the comb and place the gel tray into the electrophoresis tank.

-

Fill the tank with 1X Barbital Running Buffer until the gel is submerged.

-

-

Load Samples and Run the Gel:

-

Prepare protein samples by mixing with an appropriate loading dye.

-

Carefully load the samples into the wells.

-

Connect the electrophoresis unit to the power supply.

-

Run the gel at a constant voltage (e.g., 90-100V) until the dye front has migrated to the desired distance.

-

-

Visualize Proteins:

-

After the run, turn off the power supply and carefully remove the gel.

-

Stain the gel with a protein stain like Coomassie Brilliant Blue according to the stain manufacturer's protocol.

-

Destain the gel to visualize the separated protein bands.

-

Protocol 2: Standard TAE/TBE-Buffered Agarose Gel Electrophoresis for Nucleic Acids

This protocol is the standard method for DNA and RNA separation.

Materials:

-

Agarose (electrophoresis grade)

-

50X TAE or 10X TBE stock solution

-

Deionized Water

-

Nucleic acid sample (DNA/RNA)

-

6X DNA Loading Dye

-

Nucleic acid stain (e.g., SYBR™ Safe or Ethidium Bromide)

-

DNA ladder

-

Horizontal electrophoresis system

-

Power supply

-

UV transilluminator or gel imaging system

Procedure:

-

Prepare 1X TAE or TBE Working Buffer:

-

Dilute the concentrated stock solution with deionized water. For example, to make 1 L of 1X TAE, mix 20 mL of 50X TAE with 980 mL of deionized water.

-

-

Cast the Agarose Gel (0.7% to 2%):

-

Measure the appropriate amount of agarose powder and mix it with 1X TAE or TBE buffer in a flask (e.g., for a 1% gel, use 1 g of agarose in 100 mL of buffer).[9]

-

Heat in a microwave until fully dissolved.

-

Let the solution cool to ~50-60°C.

-

Add the nucleic acid stain (e.g., SYBR™ Safe) to the molten agarose and swirl to mix.[9]

-

Pour the gel into the casting tray with the comb and allow it to solidify.[10]

-

-

Set up the Electrophoresis Unit:

-

Place the solidified gel in the electrophoresis tank.

-

Fill the tank with the same 1X buffer used to make the gel, ensuring the gel is submerged.

-

-

Load Samples and Run the Gel:

-

Mix nucleic acid samples and the DNA ladder with 6X loading dye.

-

Load the mixtures into the wells.

-

Connect the power supply, ensuring the negative electrode is near the wells, and run the gel at 5-10 V/cm.

-

-

Visualize Nucleic Acids:

-

After electrophoresis, place the gel on a UV transilluminator or in a gel imaging system to visualize the separated DNA bands.

-

Mandatory Visualizations

The following diagrams illustrate the generalized workflow for preparing and running an agarose gel and the logical decision process for selecting an appropriate buffer.

Caption: General experimental workflow for agarose gel electrophoresis.

Caption: Logical diagram for selecting an electrophoresis buffer.

References

- 1. Barbiturate - Wikipedia [en.wikipedia.org]

- 2. Barbital-Buffer [morphisto.de]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. droracle.ai [droracle.ai]

- 5. Veronal-Buffer / Electrophoresis Buffer pH 8.6 [morphisto.de]

- 6. Barbital Buffer | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. A non-barbital buffer for immunoelectrophoresis and zone electrophoresis in agarose gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agarose Gel Electrophoresis [protocols.io]

- 10. bento.bio [bento.bio]

Barbital Sodium in Michaelis' Buffer: Application Notes and Protocols for Histology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of barbital sodium as a key component of Michaelis' buffer in histological applications. Detailed protocols, quantitative data, and workflow visualizations are included to assist researchers in achieving consistent and reliable results in tissue staining and analysis.

Introduction

Michaelis' buffer, a veronal-acetate buffer, has been a longstanding choice in histology and histopathology for maintaining stable pH conditions during various staining and enzymatic reactions.[1][2] The buffering capacity of this solution, primarily provided by the equilibrium between this compound (sodium 5,5-diethylbarbiturate) and its corresponding acid, is crucial for the precise and reproducible analysis of tissue specimens.[1][2] This buffer system is particularly effective in the slightly alkaline range, making it suitable for a variety of histological procedures where pH control is critical for optimal staining and preservation of cellular morphology.[2][3]

Core Applications in Histology

This compound-based Michaelis' buffer is utilized in several key histological applications:

-

Stabilizing Staining Solutions: It ensures that the pH of staining solutions remains constant, which is essential for consistent and reproducible staining results.[2]

-

Enzymatic Reactions: Many histochemical reactions rely on enzymes that are highly sensitive to pH. Michaelis' buffer provides the stable environment required for optimal enzyme activity.[1][2]

-

Fixative Solutions: It can be used as a component in fixative solutions to maintain the desired pH, aiding in the preservation of tissue architecture.[1]

-

Immunoelectrophoresis: The buffer is also employed in immunoelectrophoresis for the separation of proteins.[1]

Data Presentation: Buffer Compositions

The following tables provide formulations for preparing Michaelis' (Veronal-Acetate) buffer and related solutions.

Table 1: Michaelis' Veronal-Acetate Buffer Stock Solution

| Component | Concentration | Amount for 1000 mL |

| Sodium Acetate Trihydrate | 0.07 M | 9.714 g |

| Sodium Barbital (Veronal) | 0.07 M | 14.714 g |

| Distilled Water | - | up to 1000 mL |

Table 2: Preparation of Michaelis' Buffer Working Solutions (pH Range 2.6 - 9.2)

To prepare a working solution of a specific pH, mix the volumes of the stock solution and 0.1 N HCl as indicated below and dilute to a final volume of 200 mL with distilled water.

| Desired pH | Stock Solution (mL) | 0.1 N HCl (mL) |

| 2.62 | 50.0 | 45.0 |

| 3.20 | 50.0 | 40.0 |

| 3.70 | 50.0 | 35.0 |

| 4.12 | 50.0 | 30.0 |

| 4.66 | 50.0 | 20.0 |

| 5.32 | 50.0 | 15.0 |

| 6.12 | 50.0 | 10.0 |

| 6.75 | 50.0 | 7.0 |

| 7.25 | 50.0 | 5.0 |

| 7.70 | 50.0 | 4.0 |

| 8.18 | 50.0 | 3.0 |

| 8.55 | 50.0 | 2.0 |

| 8.88 | 50.0 | 1.0 |

| 9.16 | 50.0 | 0.5 |

Experimental Protocols

Protocol 1: Preparation of Michaelis' Veronal-Acetate Buffer Stock Solution

Objective: To prepare a stock solution of Michaelis' buffer for use in various histological procedures.

Materials:

-

Sodium Acetate Trihydrate (CH₃COONa·3H₂O)

-

Sodium Barbital (Veronal Sodium)

-

Distilled Water

-

Volumetric flask (1000 mL)

-

Magnetic stirrer and stir bar

-

Weighing balance

Procedure:

-

Weigh 9.714 g of Sodium Acetate Trihydrate.

-

Weigh 14.714 g of Sodium Barbital.

-

Add approximately 800 mL of distilled water to a 1000 mL volumetric flask.

-

Add the weighed sodium acetate trihydrate and sodium barbital to the flask.

-

Place a magnetic stir bar in the flask and stir on a magnetic stirrer until all components are completely dissolved.

-

Once dissolved, add distilled water to bring the final volume to 1000 mL.

-

Mix the solution thoroughly.

-

Store the stock solution in a tightly sealed container at room temperature.

Protocol 2: General Staining Procedure using Michaelis' Buffer (Example: Periodic Acid-Schiff - PAS)

Objective: To demonstrate the use of Michaelis' buffer as a rinsing and stabilizing agent in a standard histological staining protocol.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

0.5% Periodic Acid solution

-

Schiff Reagent

-

Mayer's Hematoxylin

-

Michaelis' Buffer working solution (pH 7.4)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Immerse slides in two changes of 100% ethanol for 3 minutes each.

-

Immerse slides in 95% ethanol for 1 minute.

-

Immerse slides in 70% ethanol for 1 minute.

-

Rinse slides in running tap water for 5 minutes.

-

-

Oxidation:

-

Buffer Rinse (Stabilization):

-

Rinse slides in Michaelis' Buffer working solution (pH 7.4) for 2 minutes.

-

-

Schiff Reaction:

-